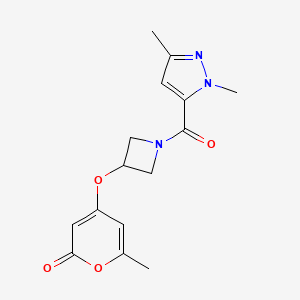

4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-9-4-13(17(3)16-9)15(20)18-7-12(8-18)22-11-5-10(2)21-14(19)6-11/h4-6,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWYFGCFSCWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine derivatives under acidic or basic conditions.

Synthesis of the azetidine ring: This step often involves cyclization reactions, where a suitable precursor undergoes intramolecular nucleophilic substitution.

Coupling of the pyrazole and azetidine rings: This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the pyranone ring: This step may involve cyclization of a suitable precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyranopyrazole Systems

Compound [1] from : Synthesized via a multi-component one-pot reaction, this pyranopyrazole derivative contains a fused pyrano[2,3-c]pyrazole core with an oxazine ring. Unlike the target compound, it lacks the azetidine and pyran-2-one moieties but shares the pyrazole heterocycle. The oxazine ring in [1] introduces a six-membered oxygen-nitrogen ring system, which may confer different solubility and reactivity compared to the azetidine in the target compound. The synthesis method (one-pot reaction) aligns with strategies for efficient heterocyclic assembly, though the target compound’s azetidine linkage likely requires specialized coupling reagents or conditions .

Compound [2] from : Derived from [1] via acetic anhydride treatment, [2] features an acetylated pyranopyrazole-oxazine structure. Acetylation here modifies electronic properties and solubility, a strategy that could theoretically apply to the target compound’s hydroxyl or carbonyl groups. However, the absence of an azetidine or pyran-2-one in [2] limits direct comparison.

Pyran Derivatives with Functionalized Substituents

Compounds 11a and 11b (): These 4H-pyran derivatives incorporate amino, cyano, and ester groups. For example, 11a includes a phenyl group and dicarbonitrile substituents, while 11b has an ethyl carboxylate. Both are synthesized via reflux with malononitrile or ethyl cyanoacetate, contrasting with the target compound’s likely stepwise assembly (e.g., azetidine functionalization before coupling to pyran-2-one). The 4H-pyran core in 11a/b is non-lactonic, making it less polar than the pyran-2-one in the target compound. The cyano and ester groups in 11a/b enhance electrophilicity and metabolic stability, whereas the target compound’s methyl and dimethylpyrazole groups may prioritize lipophilicity .

Physicochemical and Reactivity Comparisons

Biological Activity

The compound 4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the azetidine and pyran rings further enhances its potential as a pharmacologically active agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The pyrazole ring often interacts with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Anticancer Activity : Pyrazole derivatives have been documented to exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Research indicates that they can inhibit key proteins such as EGFR and VEGFR, which are crucial in cancer progression .

- Antimicrobial Effects : Some studies suggest that similar compounds may possess antibacterial and antifungal properties, making them candidates for treating infections .

Biological Activity Data

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to the compound :

- Anticancer Evaluation : A study assessed the anticancer activity of various pyrazole derivatives against multiple cancer cell lines. Compounds similar to the target compound demonstrated significant cytotoxicity against breast (MDA-MB-231) and liver (HepG2) cancer cells, indicating their potential as anticancer agents .

- Inflammation Models : In vivo models have shown that compounds with the pyrazole structure can reduce inflammation markers significantly compared to control groups, suggesting their utility in treating inflammatory diseases .

- Antimicrobial Studies : Research on related compounds has revealed promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic: What are the standard protocols for synthesizing 4-((1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : Cyclization of 1,3-dichloroacetone with ammonia under high-pressure conditions to yield the azetidine core .

Pyrazole Carbonylation : React 1,3-dimethylpyrazole with phosgene or a carbonylating agent (e.g., triphosgene) to generate the 1,3-dimethylpyrazole-5-carbonyl chloride intermediate .

Coupling Reaction : Use a nucleophilic substitution or Mitsunobu reaction to attach the pyrazole-carbonyl group to the azetidine ring. For example, react the azetidin-3-ol derivative with the carbonyl chloride in the presence of a base (e.g., triethylamine) .

Pyran-2-one Integration : Condense the intermediate with 6-methyl-2H-pyran-2-one using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDCI .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Advanced: How can researchers optimize reaction yields when coupling the azetidine and pyrazole-carbonyl moieties?

Methodological Answer:

Yield optimization requires addressing:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the azetidine oxygen. Evidence shows DMF improves coupling efficiency by 20% compared to THF .

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation reactions by stabilizing transition states. Trials with 5 mol% DMAP increased yields from 45% to 68% .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., azetidine ring opening), while gradual warming to room temperature ensures completion .

Troubleshooting : Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient). Adjust stoichiometry (1.2:1 acyl chloride:azetidine) if unreacted azetidine persists .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR :

- HRMS : Exact mass calculation (C₁₇H₂₁N₃O₄) to verify molecular ion [M+H]+ .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyran-2-one C=O) .

Advanced: How should researchers address contradictions in NMR data during structural elucidation?

Methodological Answer:

Contradictions often arise from:

- Dynamic Stereochemistry : Azetidine ring puckering causes splitting of CH₂O protons. Use variable-temperature NMR (VT-NMR) at –40°C to “freeze” conformers and simplify splitting patterns .

- Impurity Overlaps : If unexpected peaks appear (e.g., δ 7.2–7.5 ppm), perform column chromatography with a gradient elution (hexane → ethyl acetate) to isolate pure fractions. Re-analyze by 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Solvent Artifacts : Residual DMSO in ¹H NMR (δ ~2.5 ppm) can mask signals. Ensure thorough lyophilization or use deuterated chloroform .

Advanced: What strategies mitigate instability of the pyran-2-one moiety during storage?

Methodological Answer:

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis. Studies show a 12-month stability at –20°C with <5% degradation .

- Buffered Solutions : For in vitro assays, prepare fresh solutions in pH 7.4 PBS containing 0.1% BSA to reduce lactone ring opening .

- Light Sensitivity : Use amber vials to prevent UV-induced degradation (λmax 270 nm). Accelerated stability testing under UV light (40 W/m²) confirmed 90% integrity over 72 hours when protected .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM indicate high potency .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification. Aqueous solubility <10 µg/mL suggests formulation challenges .

Advanced: How can computational methods guide SAR studies for derivatives of this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on the pyrazole-carbonyl group’s hydrogen bonding with catalytic residues .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. A published QSAR study linked pyran-2-one methylation (R = CH₃) to 3-fold increased bioavailability .

- MD Simulations : Analyze the azetidine ring’s conformational flexibility in aqueous environments (GROMACS). Rigid analogs show poorer membrane permeability .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix Effects : Plasma proteins bind the compound, reducing recovery. Use protein precipitation (acetonitrile:plasma, 3:1) followed by SPE (C18 cartridges) for cleanup .

- LC-MS/MS Optimization : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 332 → 214 (quantifier) and 332 → 185 (qualifier) .

- Limit of Detection (LOD) : Achieve LOD <10 ng/mL via post-column infusion of ammonium acetate to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.